7'-[(2,6-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione
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Overview
Description
7’-[(2,6-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bichromene core, which is a fused ring system, and a 2,6-dichlorobenzyl group attached via an ether linkage. The compound’s molecular formula is C23H16Cl2O3, and it has a molecular weight of 411.28 g/mol .
Preparation Methods
The synthesis of 7’-[(2,6-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bichromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the bichromene structure.
Introduction of the 2,6-dichlorobenzyl group: This step involves the reaction of the bichromene core with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the ether linkage.
Methylation: The final step involves the methylation of the bichromene core using a methylating agent such as methyl iodide.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
7’-[(2,6-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form dihydro derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted bichromenes.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7’-[(2,6-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit the synthesis of essential biomolecules .
Comparison with Similar Compounds
7’-[(2,6-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione can be compared with other similar compounds, such as:
7’-[(2,6-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one: This compound has a similar structure but with additional methyl groups, which may affect its chemical reactivity and biological activity.
2-[(2,6-dichlorobenzyl)oxy]ethanol: This compound has a simpler structure with an ethanol moiety instead of the bichromene core, which may result in different chemical and biological properties.
The uniqueness of 7’-[(2,6-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione lies in its bichromene core and the presence of the 2,6-dichlorobenzyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H16Cl2O5 |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
7-[(2,6-dichlorophenyl)methoxy]-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C26H16Cl2O5/c1-14-22(31-13-19-20(27)6-4-7-21(19)28)10-9-16-17(12-24(29)33-25(14)16)18-11-15-5-2-3-8-23(15)32-26(18)30/h2-12H,13H2,1H3 |
InChI Key |
YFQZSWBZGFZZCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OCC5=C(C=CC=C5Cl)Cl |
Origin of Product |
United States |
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